
4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a compound with the following chemical formula:
- It contains a cyclohexene ring with a carboxylic acid group and a hydroxyl group attached. The presence of ^13C isotopes at specific positions in the cyclohexene ring makes it a labeled compound.
- This compound is used in various scientific applications due to its unique isotopic labeling.
4-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid: C7H7O3
.Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves introducing ^13C isotopes into the cyclohexene ring. One common method is to start with commercially available ^13C-labeled precursors and perform chemical transformations.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route. For example, one approach involves the Diels-Alder reaction between a ^13C-labeled diene and a dienophile.
Industrial Production: While not widely produced industrially, researchers synthesize it in laboratories for specialized applications.
Análisis De Reacciones Químicas
Reactions: It can undergo various reactions typical of carboxylic acids, including oxidation, esterification, and decarboxylation.
Common Reagents and Conditions: Reagents like strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate) are used.
Major Products: Hydroxylation at the cyclohexene ring and esterification with alcohols are common reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a stable isotope-labeled standard for nuclear magnetic resonance (NMR) spectroscopy.
Biology: Tracing metabolic pathways and studying enzyme kinetics.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Quality control in pharmaceuticals and environmental monitoring.
Mecanismo De Acción
- The compound itself does not exert specific effects; its value lies in its isotopic labeling.
- Researchers use it to track metabolic pathways, study protein-ligand interactions, and understand drug metabolism.
Comparación Con Compuestos Similares
Similar Compounds: Other labeled carboxylic acids, such as ^13C-labeled benzoic acid or other isotopically labeled derivatives.
Uniqueness: The specific position of ^13C isotopes in the cyclohexene ring distinguishes it from other labeled compounds.
Propiedades
Número CAS |
287399-28-4 |
|---|---|
Fórmula molecular |
C7H6O3 |
Peso molecular |
145.070 g/mol |
Nombre IUPAC |
4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
Clave InChI |
FJKROLUGYXJWQN-BNUYUSEDSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13C](=O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
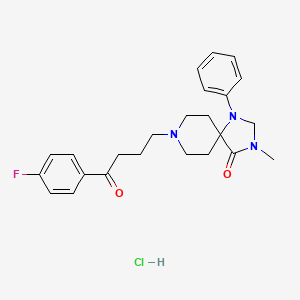

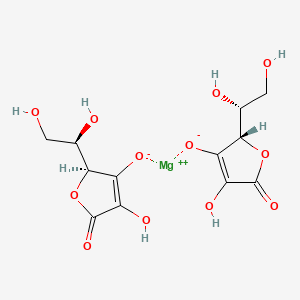
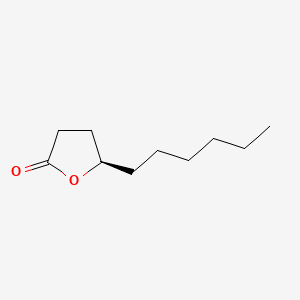
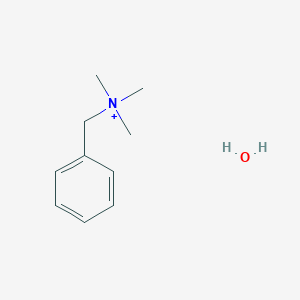

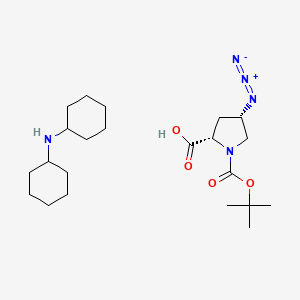


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)
